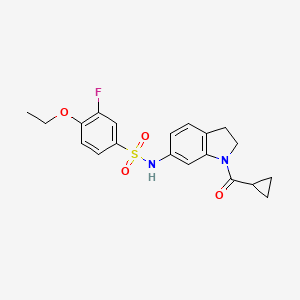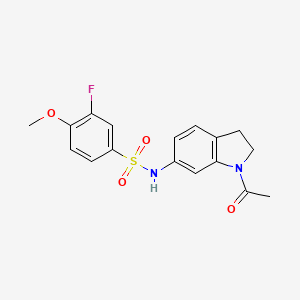![molecular formula C16H21NOS B6536693 N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide CAS No. 1058491-32-9](/img/structure/B6536693.png)
N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide” is a compound that contains an adamantane moiety. Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They are characterized by their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Molecular Structure Analysis
The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . These reactions provide a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis
Adamantane is a white solid with a camphor-like odor . It is the simplest diamondoid . The molecule is both rigid and virtually stress-free . Adamantane is the most stable isomer of C10H16 .Wissenschaftliche Forschungsanwendungen
N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide has been studied for its potential applications in medicinal chemistry. It has been used as a synthetic building block for the synthesis of various drugs and has been studied for its potential as a therapeutic agent in various diseases. It has been studied for its ability to inhibit the growth of cancer cells, as well as its potential to act as an anti-inflammatory agent. It has also been studied for its potential to act as an antioxidant, and its ability to inhibit the formation of free radicals.
Wirkmechanismus
Target of Action
N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide is a part of the adamantane carboxamide chemical series, which has been identified as inhibitors of the Ebola virus (EBOV) . The primary target of this compound is the EBOV glycoprotein (GP) . The GP plays a crucial role in the virus’s life cycle, facilitating the virus’s entry into host cells .
Mode of Action
The compound interacts directly with the EBOV GP, inhibiting its activity . This interaction prevents the virus from entering host cells, thereby inhibiting the spread of the virus within the host .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the life cycle of the EBOV . By inhibiting the GP, the compound disrupts the virus’s ability to enter host cells . This disruption prevents the virus from replicating within the host, thereby inhibiting the spread of the infection .
Pharmacokinetics
Selected analogs of the adamantane carboxamide series have shown aqueous solubility >20 mg/ml, and attractive metabolic stability in human and nonhuman liver microsomes . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability .
Result of Action
The primary result of the action of this compound is the inhibition of the EBOV . By preventing the virus from entering host cells, the compound inhibits the spread of the virus within the host . This inhibition can potentially limit the severity of the infection and aid in the recovery of the infected individual .
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis of N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide is relatively simple and efficient, and yields a high yield of product. This makes it ideal for use in laboratory experiments. However, the compound is not widely available commercially, which can limit its use in some experiments. In addition, the compound is not very stable and can degrade over time, which can limit its use in long-term experiments.
Zukünftige Richtungen
There are a number of potential future directions for research into N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide. These include further studies into its potential as an anti-cancer agent, its ability to act as an antioxidant, and its potential to act as an anti-diabetic agent. In addition, further studies into its mechanism of action and its ability to interact with various proteins and enzymes in the body could provide insight into its therapeutic potential. Further studies into its stability and potential for degradation could also be beneficial. Finally, further studies into its potential applications in medicinal chemistry could provide insight into its potential as a drug synthesis building block.
Synthesemethoden
N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide is synthesized using a three-step synthesis process. The first step involves the reaction of adamantane-1-carboxylic acid and thiophene-3-ylmethanol to form an intermediate, which is then reacted with sodium hydroxide to form the final product. The reaction is carried out in an aqueous medium at room temperature. The reaction is efficient and yields a high yield of product.
Eigenschaften
IUPAC Name |
N-(thiophen-3-ylmethyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS/c18-15(17-9-11-1-2-19-10-11)16-6-12-3-13(7-16)5-14(4-12)8-16/h1-2,10,12-14H,3-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZWMIWRGJEELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-methyl-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536660.png)
![2-(naphthalen-2-yloxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536666.png)
![2-(4-chlorophenoxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536670.png)
![4-butoxy-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536684.png)
![methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate](/img/structure/B6536689.png)
![2-(4-chlorophenyl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536691.png)
![2-ethoxy-N-[(thiophen-3-yl)methyl]naphthalene-1-carboxamide](/img/structure/B6536700.png)
![5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536702.png)
![2-chloro-4-fluoro-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536707.png)
